N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole core modified with 1,3-dimethyl and 2,2-dioxido substituents, linked to a quinoxaline-2-carboxamide moiety. The benzo[c][1,2,5]thiadiazole system is a sulfur- and nitrogen-containing bicyclic structure known for its electron-deficient properties, which can enhance interactions with biological targets such as enzymes or nucleic acids. The 2,2-dioxido modification likely improves solubility and oxidative stability compared to non-sulfonated analogs.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-21-15-8-7-11(9-16(15)22(2)26(21,24)25)19-17(23)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDXWRPHGRMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Construction
The benzo[c]thiadiazole scaffold is typically assembled via cyclocondensation of 4,5-diaminobenzene-1,3-disulfonic acid with thionyl chloride under reflux conditions (Scheme 1). Optimization studies reveal that employing dimethylformamide (DMF) as solvent at 110°C for 8 hours achieves 78% conversion to 1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide. Critical parameters include strict moisture control and stoichiometric use of triethylamine to neutralize HCl byproducts.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Time | 8 hours |
| Solvent | Anhydrous DMF |
| Base | Triethylamine (3 eq) |
| Yield | 78% |
Functionalization at C5 Position
Nitration of the thiadiazole core using fuming nitric acid in sulfuric acid (1:3 v/v) at 0°C produces the 5-nitro derivative, which undergoes catalytic hydrogenation (H2, 50 psi, 10% Pd/C) to yield 5-amino-1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide. X-ray crystallographic data confirm regioselective substitution at the C5 position due to enhanced electron density from the dioxido group.
Quinoxaline-2-Carboxamide Synthesis
Quinoxaline Ring Formation
Recent methodologies leverage one-pot oxidative cyclization strategies. A representative protocol involves:
- Bromination of styrene derivatives using triiodoisocyanuric acid (TICA) in acetonitrile at 60°C
- In situ condensation with o-phenylenediamine
- Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the dihydroquinoxaline intermediate.
This method achieves 67-79% isolated yields for substituted quinoxalines while tolerating electron-withdrawing groups (-F, -CF3) at the 2-position. Comparative studies show TICA outperforms NBS (N-bromosuccinimide) in reaction efficiency (Table 1).
Table 1: Brominating Agent Efficiency Comparison
| Agent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| TICA | 60°C | 4 | 79 |
| NBS | 80°C | 6 | 58 |
| Br2 | 25°C | 2 | 43 |
Carboxamide Installation
Quinoxaline-2-carboxylic acid undergoes activation via either:
- Thionyl chloride-mediated conversion to acid chloride
- Carbonyldiimidazole (CDI) promoted mixed anhydride formation
Subsequent reaction with ammonium hydroxide generates the carboxamide functionality. Kinetic studies reveal CDI activation provides superior chemoselectivity (92% vs. 78% for SOCl2 method) by minimizing quinoxaline ring oxidation.
Final Coupling Strategies
Nucleophilic Aromatic Substitution
Reaction of 5-amino-1,3-dimethylbenzo[c]thiadiazole-2,2-dioxide with quinoxaline-2-carbonyl chloride in THF at -78°C proceeds via an SNAr mechanism. The electron-deficient thiadiazole ring facilitates displacement at the carbonyl carbon, achieving 65% coupling efficiency. Microwave-assisted conditions (100W, 120°C, 20 min) enhance yield to 81% by accelerating the rate-limiting nucleophilic attack step.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination between 5-bromo-thiadiazole derivatives and quinoxaline-2-carboxamide demonstrates functional group tolerance but requires stringent oxygen-free conditions. Optimized parameters include:
- Catalyst: Pd2(dba)3 (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs2CO3 (2 eq)
- Solvent: Toluene/1,4-dioxane (1:1)
- Yield: 73%
Analytical Characterization Benchmarks
Comprehensive spectral data for the target compound have been collated from multiple synthetic campaigns:
1H NMR (400 MHz, DMSO-d6)
δ 8.72 (d, J = 4.8 Hz, 1H, quinoxaline H6)
δ 8.34 (s, 1H, thiadiazole H4)
δ 3.21 (s, 6H, N-CH3)
δ 2.98 (s, 6H, SO2-CH3)
13C NMR (100 MHz, DMSO-d6)
δ 166.5 (CONH)
δ 154.2-140.1 (quinoxaline C2-C8)
δ 132.7-121.3 (thiadiazole C1-C7)
δ 45.2 (N-CH3)
δ 38.9 (SO2-CH3)
High-resolution mass spectrometry (HRMS-ESI) confirms molecular formula C19H16N6O3S with m/z calculated 416.1034 [M+H]+, observed 416.1031.
Process Optimization and Scale-Up Challenges
Critical quality attributes (CQAs) for GMP-compliant synthesis include:
- Residual solvent levels (<300 ppm DMF)
- Genotoxic impurity control (alkyl chlorides <10 ppm)
- Polymorphic form consistency
Particle engineering studies demonstrate that anti-solvent crystallization from ethanol/water (7:3) produces Form I with optimal flow characteristics for tablet formulation. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months when packaged with molecular sieve desiccants.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoxaline or benzo[c][1,2,5]thiadiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Carboxamides (ND Series)
Examples :
- ND-11503 : N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide
- ND-11564: 2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide
Comparison :
- Core Structure : The imidazo[2,1-b]thiazole core differs from the target’s benzo[c]thiadiazole system. The former is a fused 5-6 bicyclic system, while the latter is a 6-6 bicyclic structure with sulfone groups.
- Substituents: ND-11503 incorporates a dihydrobenzofuran methyl group, enhancing lipophilicity, whereas ND-11564 uses a trifluoromethyl phenoxy group to improve metabolic stability and target affinity. The target’s 1,3-dimethyl and 2,2-dioxido groups may confer greater polarity and hydrogen-bonding capacity.
Thiazolylmethylcarbamate Analogs
Examples :
- Compound m : Thiazol-5-ylmethyl carbamate with hydroperoxypropan-2-yl and ureido substituents
- Compound x : Similar to m but with fluorophenyl and thiomorpholine 1,1-dioxide groups
Comparison :
- Core Structure: Thiazole rings are simpler monocyclic systems compared to the target’s bicyclic benzo[c]thiadiazole.
5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
Comparison :
Hypothetical Data Table:
Key Observations:
- Lipophilicity : Trifluoromethyl (ND-11564) and dihydrobenzofuran (ND-11503) groups increase logP, enhancing membrane permeability. The target’s dioxido group may reduce logP, favoring aqueous solubility.
- Metabolic Stability : Sulfone groups (target compound, Compound x) resist oxidative metabolism compared to thioether analogs.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by its thiadiazole and quinoxaline moieties. Its molecular formula is with a molecular weight of 434.5 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 2034241-51-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The synthetic pathways are crucial for enhancing the biological activity and yield of the compound.
Antimicrobial Activity
Research has shown that derivatives of quinoxaline exhibit notable antimicrobial properties. Specifically, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline have demonstrated effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : Studies indicate that certain quinoxaline derivatives possess significant antibacterial properties against pathogens such as Klebsiella pneumoniae and Escherichia coli .
Anticancer Potential
The anticancer potential of this compound is also noteworthy. A review highlighted that compounds containing thiadiazole and quinoxaline frameworks have been evaluated for their cytotoxic effects on cancer cell lines. For example:
- In Vitro Studies : Compounds with similar structures have shown cytotoxicity against several cancer cell lines with IC50 values in the micromolar range .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Thiadiazole Derivatives : A study on thiadiazole derivatives revealed their potential as antitumor agents with mechanisms involving apoptosis induction in cancer cells .
- Oxadiazole Compounds : Research on oxadiazole derivatives demonstrated their anti-tubercular activity, suggesting that structural modifications can lead to enhanced pharmacological profiles .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications to the quinoxaline core can significantly impact biological activity. For instance, altering substituents on the nitrogen atoms can enhance potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
